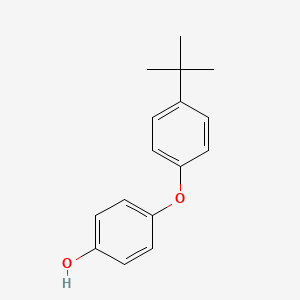

4-(4-tert-Butylphenoxy)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-tert-Butylphenoxy)phenol is an organic compound with the molecular formula C16H18O2. It is a phenolic compound characterized by the presence of a tert-butyl group attached to the phenoxy moiety. This compound is known for its distinct phenolic odor and is used in various industrial applications due to its chemical properties.

Wirkmechanismus

Target of Action

4-(4-tert-Butylphenoxy)phenol, also known as 4-tert-Butylphenol, is an organic compound that has a variety of applications in the production of epoxy resins, curing agents, and polycarbonate resins . It is also used in the production of phenolic resins and as a plasticizer . .

Mode of Action

It is known that it can react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry . This suggests that it may interact with its targets through chemical reactions to produce desired effects.

Biochemical Pathways

It is known that phenolic compounds, which include this compound, can be involved in various biosynthetic pathways . These pathways can lead to the production of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, phenylethanoids, flavonoids, and other compounds .

Pharmacokinetics

It is known that it is a white solid that dissolves in basic water , which may influence its bioavailability.

Result of Action

It is known that it can control molecular weight by limiting chain growth in the production of epoxy resins and polycarbonates .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its thermal stability has been studied, and it has been found that in the temperature range of 673–738 K, the thermolysis of 4-tert-butylphenol proceeds in two directions: dealkylation with the formation of phenol and isomerization into 4-isobutylphenol . This information can be useful for its use as an additive that increases the oxidative stability of fuels and lubricants, as well as an antioxidant for polymer compositions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(4-tert-Butylphenoxy)phenol can be synthesized through several methods. One common method involves the condensation of phenol with tert-butylphenol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the alkylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of transalkylation reactions. This method allows for the efficient production of the compound on a large scale. The reaction conditions are optimized to minimize the formation of side products and maximize the yield of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-tert-Butylphenoxy)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, resulting in the formation of cyclohexanol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents such as bromine and nitric acid are used under controlled conditions to achieve selective substitution.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Cyclohexanol derivatives.

Substitution: Halogenated and nitrated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

4-(4-tert-Butylphenoxy)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and resins.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of epoxy resins, polycarbonate resins, and phenolic resins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-tert-Butylphenol: Similar in structure but lacks the phenoxy group.

4-tert-Butylcatechol: Contains an additional hydroxyl group, leading to different chemical properties.

4-tert-Butylbenzene: Lacks the hydroxyl group, resulting in different reactivity.

Uniqueness

4-(4-tert-Butylphenoxy)phenol is unique due to the presence of both the tert-butyl and phenoxy groups, which confer distinct chemical properties. The combination of these groups allows for specific interactions with molecular targets, making it valuable in various applications .

Biologische Aktivität

4-(4-tert-Butylphenoxy)phenol is a compound derived from 4-tert-butylphenol, which is known for its diverse biological activities and applications in various fields. This article focuses on the biological activity of this compound, examining its effects on cellular systems, potential therapeutic applications, and environmental interactions.

This compound has the following chemical formula: C15H18O2. It is characterized by a phenolic structure with a tert-butyl group that enhances its lipophilicity and biological activity.

2. Induction of Stress Proteins

The induction of heat shock proteins (HSPs), particularly HSP70, has been linked to the exposure of cells to TBP. In treated melanocytes, HSP70 levels increased significantly, suggesting that the compound may trigger stress responses in cells . This response is crucial for understanding the potential immunogenic effects of phenolic compounds.

3. Immune Response Modulation

The interaction of TBP with dendritic cells (DCs) has been documented, indicating that phenolic compounds can sensitize melanocytes to DC-mediated killing through the upregulation of TRAIL receptors . This suggests a possible role for this compound in modulating immune responses, which may have implications for autoimmune conditions or skin disorders.

4. Microbial Degradation

Interestingly, certain strains of bacteria have been identified that can utilize 4-tert-butylphenol as a sole carbon source. For example, Sphingobium fuliginis strains were isolated from sediment and shown to degrade TBP effectively . This microbial activity highlights the compound's environmental relevance and potential for bioremediation applications.

Case Study 1: Melanocyte Response to TBP

A study focused on the effects of TBP on human melanocytes demonstrated that exposure led to significant alterations in cell viability and stress protein expression. The findings indicated that TBP could induce an autoimmune-like response through enhanced receptor expression on melanocytes .

Case Study 2: Biodegradation of TBP

Research involving Sphingobium fuliginis revealed that these bacteria could completely degrade TBP within 12 hours under laboratory conditions. The metabolic pathway involved hydroxylation followed by meta-cleavage reactions, leading to non-toxic byproducts . This case underscores the potential for employing such bacteria in bioremediation efforts for environments contaminated with phenolic compounds.

Research Findings

Eigenschaften

IUPAC Name |

4-(4-tert-butylphenoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVMAYXFFONRDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.